beta-Estradiol 17-propionate
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Overview
Description
- It belongs to the class of natural estrogens and plays a crucial role in various physiological processes.
- Estrogens are essential for the development and maintenance of female reproductive tissues, bone health, and cardiovascular function.
Beta-Estradiol 17-propionate: ) is a semisynthetic, steroidal estrogen compound.
Preparation Methods
Synthetic Routes: Beta-Estradiol 17-propionate can be synthesized through chemical modifications of natural estradiol.
Reaction Conditions: The propionate group is introduced at the 17th position using appropriate reagents and conditions.
Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary approach.
Chemical Reactions Analysis
Reactions: Beta-Estradiol 17-propionate undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product is this compound itself.
Scientific Research Applications
Medicine: Used in hormone therapy for menopausal symptoms and low estrogen levels in women.
Gynecology: Treatment of gynecological disorders.
Research: Investigated for its potential in cancer prevention and other health-related studies.
Mechanism of Action
Molecular Targets: Beta-Estradiol 17-propionate binds to estrogen receptors (ERs) in target tissues.
Pathways: ER activation leads to gene expression changes, affecting cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Uniqueness: Beta-Estradiol 17-propionate stands out due to its specific propionate modification.
Similar Compounds: Other estrogens include estrone, estriol, and ethinylestradiol.
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCRZWCSVWBYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859838 |
Source
|
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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